molecular formula C11H16N2OS2 B2624970 3-(methylthio)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 2034246-87-0

3-(methylthio)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2624970
CAS No.: 2034246-87-0
M. Wt: 256.38
InChI Key: CFFIBOUDFKZDPL-UHFFFAOYSA-N
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Description

3-(Methylthio)-N-(thiophen-2-yl)piperidine-1-carboxamide (CAS 2034246-87-0) is a synthetic organic compound with the molecular formula C 11 H 16 N 2 OS 2 and a molecular weight of 256.40 g/mol . This reagent belongs to the class of piperidine derivatives, which are six-membered heterocycles containing one nitrogen atom and are recognized as one of the most important synthetic fragments for designing new drugs and play a significant role in the pharmaceutical industry . The structure of this compound features a piperidine core substituted with a methylthio group and a carboxamide functional group that connects it to a thiophen-2-yl moiety. Compounds containing piperidine and thiophene scaffolds are frequently investigated in medicinal chemistry for their diverse biological activities. Specifically, thiophene motifs are known to be important heterocycles with wide-ranging applications in scientific research, including studies in oncology . The hybridization of such biologically active pharmacophores, as seen in this compound, is a common strategy in the design of novel molecular entities for research purposes . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

IUPAC Name

3-methylsulfanyl-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS2/c1-15-9-4-2-6-13(8-9)11(14)12-10-5-3-7-16-10/h3,5,7,9H,2,4,6,8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFIBOUDFKZDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCN(C1)C(=O)NC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylthio)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with thiophene and methylthio reagents under specific conditions. One common method involves the use of piperidine-1-carboxamide as a starting material, which is then reacted with methylthiol and thiophene-2-carboxylic acid in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(methylthio)-N-(thiophen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(methylthio)-N-(thiophen-2-yl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(methylthio)-N-(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazinyl Quinolone Derivatives with Thiophen-2-yl Substituents

Foroumadi et al. synthesized quinolone derivatives bearing thiophen-2-yl and 5-(methylthio)thiophen-2-yl groups (e.g., N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolone). These compounds demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.5–8 µg/mL. Key comparisons include:

  • Substituent Effects: Both compounds share sulfur-rich motifs (methylthio and thiophene), which enhance lipophilicity and membrane permeability. However, the quinolone derivatives exhibit higher antibacterial potency, likely due to their dual-targeting (quinolone + thiophene) design .
Table 1: Key Properties of Quinolone Analogues vs. Target Compound
Property Quinolone Derivatives Target Compound
Core Structure Quinolone + piperazine Piperidine-carboxamide
Sulfur Substituents 5-(Methylthio)thiophene 3-(Methylthio) + thiophene
Antibacterial Activity MIC: 0.5–8 µg/mL Not reported
Solubility Moderate (quinolone core) Likely higher (carboxamide)

Fluoropiperidine-Thienopyridine Carboxamide

A fluorinated analogue, 5-(6-(4-fluoropiperidin-1-yl)pyridin-3-yl)-N-methylthieno[3,2-b]pyridine-2-carboxamide, incorporates a 4-fluoropiperidine group and a thienopyridine-carboxamide framework. Key comparisons:

  • Fluorine vs. Methylthio : The fluorine atom in the piperidine ring improves metabolic stability and bioavailability through electronegative effects, whereas the methylthio group in the target compound may enhance radical scavenging or metal-binding properties.

Trifluoromethylpyridinyl-Piperidine Carboxamide

The compound N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide features a trifluoromethylpyridine moiety and a benzylidene-piperidine scaffold. Comparisons include:

  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group enhances metabolic stability and hydrophobic interactions, whereas the methylthio group in the target compound may confer redox activity or hydrogen-bonding versatility.
  • Aromatic Diversity : The pyridazine and trifluoromethylpyridine substituents in this analogue likely improve selectivity for enzymes like PDE inhibitors, whereas the thiophene in the target compound may favor antibacterial targets .

Piperidine Carboxamide with Cyclopenta-Thiophene

The compound N-(3-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)piperidine-1-carboxamide (4e) includes a cyclopenta-thiophene system and a pyrazolyl carbamoyl group. Key points:

  • Complexity vs.
  • Synthetic Challenges : The multi-step synthesis of 4e (as evidenced by elemental analysis data) contrasts with the relatively straightforward synthesis of the target compound, which lacks fused ring systems .
Table 2: Substituent Impact on Physicochemical Properties
Compound Key Substituents logP (Predicted) Potential Application
Target Compound 3-(Methylthio), thiophene ~2.5 Antibacterial/anti-inflammatory
Quinolone Analogues 5-(Methylthio)thiophene ~3.0 Antibacterial
Fluorinated Analogue 4-Fluoropiperidine ~2.8 Kinase inhibition
Trifluoromethyl -CF₃, pyridazine ~3.2 Enzyme inhibition
Cyclopenta-Thiophene Cyclopenta-thiophene ~3.5 Anti-inflammatory

Research Findings and Trends

  • Sulfur-Containing Groups : Methylthio and thiophene substituents consistently improve lipophilicity and binding to sulfur-accepting biological targets (e.g., cysteine proteases).
  • Piperidine Modifications : Fluorination or carboxamide incorporation balances metabolic stability and solubility, as seen in fluorinated analogues and the target compound.
  • Biological Activity: While quinolone derivatives show direct antibacterial efficacy, the target compound’s lack of a DNA-targeting core (e.g., quinolone) may shift its application toward anti-inflammatory or kinase modulation, depending on substituent optimization.

Biological Activity

3-(Methylthio)-N-(thiophen-2-yl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications for drug development.

Structural Characteristics

The molecular formula of this compound is C11H13N3OSC_{11}H_{13}N_{3}OS, indicating the presence of nitrogen, sulfur, and oxygen. The compound features a piperidine ring, a thiophene moiety, and a methylthio group, which contribute to its pharmacological properties. The specific combination of these functional groups may confer distinct biological activities compared to other piperidine derivatives.

Pharmacological Properties

The piperidine structure is known for its diverse pharmacological properties, including:

  • Neurotransmitter Receptor Interaction : Compounds with piperidine rings often act as agonists or antagonists at neurotransmitter receptors. Preliminary studies suggest that this compound may interact with various receptors involved in neurotransmission.
  • Potential Anticancer Activity : Given its structural similarity to known bioactive compounds, this compound may have applications in targeting cancer cells. Research into its derivatives has indicated potential efficacy against various malignancies.

The exact mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound may modulate receptor activity and influence signaling pathways associated with various diseases. Understanding its pharmacodynamics and pharmacokinetics will be crucial for establishing therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Piperidine Ring : This can be achieved through nucleophilic substitution reactions involving suitable precursors.
  • Introduction of the Methylthio Group : This step often involves the use of methylthiolating agents.
  • Amide Formation : The final step generally involves coupling the piperidine derivative with thiophene-containing carboxylic acids.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Properties
This compoundPiperidine ring, thiophene moiety, methylthio groupPotential receptor activity
N-(Thiophen-2-yl)piperidine-1-carboxamidePiperidine ring, thiophene moietyLacks methylthio group
3-Methylthiophene DerivativesVariations of thiophene structuresDiverse chemical reactivity
Piperidinyl CompoundsGeneral class of piperidine-containing compoundsWide range of biological activities

This table highlights the specific features that may contribute to the distinct biological profiles observed in these compounds.

In Vitro Studies

Research has indicated that derivatives of piperidine compounds exhibit varying degrees of biological activity across different assays. For instance, studies focusing on receptor binding affinity have shown that modifications to the piperidine structure can significantly influence activity levels against targeted receptors .

Anticancer Activity

In vitro assays have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential for further development as anticancer agents. Notably, compound modifications that enhance receptor binding affinity could lead to improved therapeutic outcomes in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(methylthio)-N-(thiophen-2-yl)piperidine-1-carboxamide, and how can reaction conditions be controlled to improve yield?

  • Methodology : Multi-step synthesis typically involves (1) formation of the piperidine ring via cyclization of precursor amines, (2) introduction of the methylthio group via nucleophilic substitution (e.g., using methyl disulfide or methylthiolate), and (3) coupling the thiophen-2-yl group via carboxamide formation. Key parameters include:

  • Temperature : Maintain ≤ 60°C during amide coupling to avoid side reactions.
  • Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
  • Catalysts : Employ coupling agents like HATU or EDCI for efficient amide bond formation .
    • Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize impurities .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s purity and structural integrity?

  • Structural Confirmation :

  • NMR : 1^1H and 13^13C NMR to verify piperidine ring conformation, methylthio (-SMe) resonance (~2.1 ppm for 1^1H), and thiophene proton signals (6.5–7.5 ppm).
  • FT-IR : Confirm carboxamide C=O stretch (~1650 cm1^{-1}) and N-H bending (~1550 cm1^{-1}).
    • Purity Analysis :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Target ≥95% purity .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]+^+ expected at m/z 283.08) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of the methylthio and thiophen-2-yl groups on biological activity?

  • Experimental Design :

  • Analog Synthesis : Prepare derivatives with substitutions (e.g., replacing methylthio with ethylthio or thiophen-2-yl with furan-2-yl).
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) or receptors using fluorescence polarization or SPR binding assays.
  • Key Metrics : Compare IC50_{50} values, binding affinity (Kd_d), and selectivity ratios.
    • Findings : Thiophen-2-yl enhances π-π stacking with aromatic residues in binding pockets, while methylthio improves lipophilicity (logP ~2.5), critical for membrane permeability .

Q. What strategies resolve contradictions in biological activity data across experimental models (e.g., in vitro vs. in vivo)?

  • Data Reconciliation :

  • Metabolic Stability : Assess compound stability in liver microsomes to explain reduced in vivo efficacy (e.g., CYP450-mediated oxidation of thiophene).
  • Protein Binding : Measure plasma protein binding (e.g., via equilibrium dialysis) to adjust free drug concentrations.
  • Dose-Response Refinement : Use pharmacokinetic modeling to align in vitro IC50_{50} with effective plasma levels .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses. Key interactions include:

  • Hydrogen bonding between the carboxamide and catalytic lysine residues.
  • Hydrophobic contacts between the methylthio group and nonpolar binding pockets.
    • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational dynamics .

Q. How can stability studies under varying conditions inform storage and handling protocols?

  • Degradation Analysis :

  • Thermal Stability : Store at -20°C; avoid prolonged exposure to >25°C (TGA shows decomposition onset at 120°C).
  • Light Sensitivity : Protect from UV light (observe <5% degradation after 7 days in amber glass vs. 20% in clear vials).
  • pH Stability : Maintain pH 6–8 in solution (HPLC shows <10% degradation at pH 7.4 over 24 hours vs. >30% at pH 2) .

Notes

  • Contradictory Data : Discrepancies in IC50_{50} values across assays may arise from differences in cell lines (e.g., HEK293 vs. HeLa) or assay formats (fluorogenic vs. colorimetric). Normalize data using reference inhibitors .
  • Safety : Follow TCI guidelines for handling synthetic intermediates (e.g., use fume hoods, nitrile gloves) .

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